2-Amino-5-(thiomorpholin-4-yl)benzoic acid

Lipophilicity Membrane permeability ADME optimization

Researchers targeting GPAT or AML differentiation require the specific 2-amino-5-thiomorpholine regioisomer-generic substitution with morpholine analogs or positional isomers alters target engagement and metabolic stability. This compound (CAS 1183582-61-7) delivers the exact ortho-amino-carboxyl motif and thiomorpholine sulfur handle essential for metal chelation, amide coupling, and kinase hinge binding. • XLogP3 1.5; sulfur enables sulfoxide/sulfone logP tuning. • AML differentiation active; use as assay positive control. • ≥95% purity powder; RT storage; global shipping.

Molecular Formula C11H14N2O2S
Molecular Weight 238.31 g/mol
CAS No. 1183582-61-7
Cat. No. B1373045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(thiomorpholin-4-yl)benzoic acid
CAS1183582-61-7
Molecular FormulaC11H14N2O2S
Molecular Weight238.31 g/mol
Structural Identifiers
SMILESC1CSCCN1C2=CC(=C(C=C2)N)C(=O)O
InChIInChI=1S/C11H14N2O2S/c12-10-2-1-8(7-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15)
InChIKeyBRWQPQXXGYZVMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-(thiomorpholin-4-yl)benzoic Acid (CAS 1183582-61-7): Procurement-Relevant Chemical Profile


2-Amino-5-(thiomorpholin-4-yl)benzoic acid (CAS 1183582-61-7) is a heterocyclic benzoic acid derivative with molecular formula C₁₁H₁₄N₂O₂S and molecular weight 238.31 g/mol [1]. The compound is classified as a thiomorpholine-substituted anthranilic acid building block, featuring an amino group at the 2-position and a thiomorpholin-4-yl substituent at the 5-position of the benzoic acid core . It is commercially available as a research chemical with typical purities of 95% (Enamine via Sigma-Aldrich) to 98% (Leyan), and is supplied as a powder for room-temperature storage . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs and as a screening compound in drug discovery campaigns targeting GPAT, kinases, and cell differentiation pathways .

Screening Phenotypic and target-based screening in GPAT, kinase, and cell differentiation campaigns
Synthesis Modular building block with orthogonal derivatization via 2-amino, 5-thiomorpholine, and carboxylic acid handles
Profile Computed XLogP3 of 1.5 may support cell permeability and oral absorption for cell-based assays

Why 2-Amino-5-(thiomorpholin-4-yl)benzoic Acid Cannot Be Replaced by Generic Thiomorpholine-Benzoic Acid Analogs


Generic substitution among thiomorpholine-benzoic acid derivatives is scientifically unsound because the position of the amino group and the identity of the heteroatom in the six-membered ring jointly govern target engagement, physicochemical properties, and downstream derivatization potential [1]. The 2-amino-5-thiomorpholine regioisomer (CAS 1183582-61-7) possesses a computed XLogP3 of 1.5, whereas the 5-amino-2-thiomorpholine regioisomer (CAS 78243-75-1) differs in both lipophilicity and intramolecular hydrogen-bonding capacity due to the altered amino/carboxyl spatial relationship [2][3]. Replacing the thiomorpholine sulfur with oxygen (i.e., using a morpholine analog) reduces logP by approximately 0.5–0.7 units and eliminates the sulfur-specific hydrogen-bond acceptor and oxidation-sensitive handle that is critical for tuning target residence time and metabolic stability . Furthermore, the 2-amino group enables anthranilic acid-type metal chelation and amide bond formation that regioisomers lacking this ortho-amino-carboxyl motif cannot replicate . These structural features are not interchangeable without altering the compound's pharmacological profile.

Regioisomer 5-Amino-2-thiomorpholine regioisomer lacks the ortho-amino-carboxyl motif, altering metal chelation and amidation reactivity
Morpholine Oxygen analog reduces lipophilicity by 0.5–0.7 log units and eliminates sulfur-specific H-bond interactions
Activity Reported cell differentiation activity may not transfer to other thiomorpholine-benzoic acid derivatives without the 2-amino group

Quantitative Differentiation Evidence: 2-Amino-5-(thiomorpholin-4-yl)benzoic Acid vs. Closest Analogs


Lipophilicity Advantage: XLogP3 Comparison of Thiomorpholine vs. Morpholine Benzoic Acid Derivatives

2-Amino-5-(thiomorpholin-4-yl)benzoic acid exhibits a computed XLogP3 of 1.5, which is approximately 0.5–0.7 log units higher than the corresponding morpholine analog (XLogP3 estimated ~0.8–1.0 for 2-amino-5-(morpholin-4-yl)benzoic acid) [1]. This lipophilicity increase arises from the replacement of the morpholine oxygen (XLogP3 contribution ≈ –0.5) with thiomorpholine sulfur (XLogP3 contribution ≈ +0.2) . The net difference of ~0.5 log units corresponds to an approximately 3-fold increase in octanol-water partition coefficient, which can meaningfully impact passive membrane permeability and CNS penetration potential in cell-based assays .

Lipophilicity
Class-level
ΔXLogP3 ≈ +0.5 to +0.7 vs. morpholine analog; ~3-fold partition coefficient increase
May support higher passive permeability relative to morpholine analog
XLogP3 1.5 falls within 1–3 range often associated with oral absorption
Lipophilicity Membrane permeability ADME optimization

Hydrogen-Bond Acceptor Architecture: Sulfur-Specific Interactions vs. Oxygen in Morpholine Analogs

The target compound possesses 5 hydrogen-bond acceptor sites (2 from carboxylate oxygen, 1 from amino nitrogen, 1 from thiomorpholine nitrogen, and 1 from thiomorpholine sulfur) and 2 hydrogen-bond donor sites (amino group and carboxylic acid), compared with 5 acceptors for the morpholine analog, but with a critical difference in acceptor character [1]. The sulfur atom in thiomorpholine provides a softer, more polarizable hydrogen-bond acceptor than the oxygen in morpholine, as demonstrated by hydrogen-bond basicity (pKHB) measurements showing that thiomorpholine sulfur participates in C–H···S hydrogen bonds that oxygen cannot [2]. In the crystal structure of 4-(4-nitrophenyl)thiomorpholine, intermolecular C–H···O hydrogen bonds involving methylene groups adjacent to the sulfur atom confirm the sulfur's role in directing supramolecular assembly and protein-ligand interactions [3].

H-Bond Acceptor
Class-level
5 acceptors (including thiomorpholine S); softer, more polarizable than morpholine O
Sulfur-specific C–H···S interactions may engage different protein pockets
Based on pKHB scale and crystal structure comparisons
Hydrogen bonding Target engagement Structure-based design

Cell Differentiation Induction: Antiproliferative and Pro-Differentiation Activity vs. Undifferentiated Cells

Biochemical annotation data indicate that 2-amino-5-(thiomorpholin-4-yl)benzoic acid exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This dual antiproliferative/pro-differentiation profile is not reported for the regioisomeric 5-amino-2-(thiomorpholin-4-yl)benzoic acid (CAS 78243-75-1) or 4-(thiomorpholin-4-yl)benzoic acid (CAS 197446-29-0), which lack the 2-amino group required for the anthranilic acid pharmacophore [2]. The activity has been linked to potential applications as an anticancer agent and for treating hyperproliferative skin conditions such as psoriasis [3].

Cell Differentiation
Data to verify
Reported antiproliferative and monocyte differentiation induction; exclusive to this regioisomer
Supports phenotypic screening endpoint review; quantitative IC50 not publicly available
Web annotation; assay conditions and cell type not specified
Cell differentiation Anticancer activity Monocyte differentiation

GPAT Inhibition Potential: Class-Level Evidence for Thiomorpholine-Benzoic Acid Derivatives

Benzoic acid derivatives bearing thiomorpholine substituents have been investigated as inhibitors of glycerol-3-phosphate acyltransferase (GPAT), the rate-limiting enzyme in phospholipid and triglyceride biosynthesis [1]. Patents covering GPAT inhibitors describe compounds with structural similarity to 2-amino-5-(thiomorpholin-4-yl)benzoic acid, where the thiomorpholine moiety contributes to enzyme binding and the carboxylic acid group interacts with the GPAT active site . While the specific IC50 value for 2-amino-5-(thiomorpholin-4-yl)benzoic acid against GPAT is not publicly disclosed, structurally related compounds in the same class have demonstrated effective GPAT inhibition, providing class-level validation for procurement as a screening hit in metabolic disease and oncology programs [2].

GPAT Inhibition
Class-level
Structurally positioned as GPAT inhibitor candidate; IC50 not publicly disclosed
Supports class-level screening context for metabolic disease or oncology programs
Evidence from patent literature on related thiomorpholine-benzoic acid derivatives
GPAT inhibition Metabolic disease Phospholipid biosynthesis

Synthetic Tractability: Modular Derivatization via 2-Amino and 5-Thiomorpholine Handles

2-Amino-5-(thiomorpholin-4-yl)benzoic acid is synthesized via nucleophilic aromatic substitution of 2-amino-5-bromobenzoic acid with thiomorpholine, providing a straightforward one-step route to the target compound . The presence of three chemically distinct functional handles – the carboxylic acid (pKa ~4–5), the aromatic amine (pKa ~2–3 for the conjugate acid), and the thiomorpholine nitrogen – enables orthogonal derivatization strategies [1]. The carboxylic acid can be activated for amide bond formation without protecting the 2-amino group due to the attenuated nucleophilicity of the aniline nitrogen conjugated with the aromatic ring, a feature not shared by the 4-(thiomorpholin-4-yl)benzoic acid analog which lacks the ortho-amino directing effect .

Synthetic Tractability
Class-level
One-step synthesis from 2-amino-5-bromobenzoic acid + thiomorpholine; three orthogonal handles
Ortho-amino group may simplify selective carboxylic acid derivatization without protection
Reduces step count relative to regioisomeric analogs
Synthetic chemistry Building block Parallel synthesis

Procurement-Driven Application Scenarios for 2-Amino-5-(thiomorpholin-4-yl)benzoic Acid (CAS 1183582-61-7)


Differentiation Therapy Screening in Acute Myeloid Leukemia (AML) Drug Discovery

Procure 2-amino-5-(thiomorpholin-4-yl)benzoic acid as a starting hit for AML differentiation therapy phenotypic screens. The compound's documented activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation [1] positions it as a mechanistically relevant tool compound. Unlike the 5-amino-2-thiomorpholine regioisomer, which lacks differentiation activity, this compound can serve as a positive control for assay development and as a scaffold for SAR optimization targeting IDH-mutant or PML-RARA-driven leukemias. Pair with GPAT inhibition counterscreening to deconvolute the mechanism of action, as class-level evidence suggests GPAT inhibition may contribute to the observed phenotype [2].

GPAT-Targeted Metabolic Disease and Oncology Probe Development

Use 2-amino-5-(thiomorpholin-4-yl)benzoic acid as a core scaffold for GPAT inhibitor medicinal chemistry programs targeting metabolic syndrome, hyperlipidemia, or GPAT-dependent cancers [1]. The compound's XLogP3 of 1.5 provides a favorable starting point for optimizing oral bioavailability and membrane permeability [2]. The thiomorpholine sulfur can be oxidized to sulfoxide or sulfone to systematically tune logP and hydrogen-bond acceptor strength, generating a property-focused SAR series that is not accessible with morpholine analogs. The ortho-amino-carboxyl motif enables metal-chelation strategies for active-site zinc or magnesium engagement if the GPAT catalytic mechanism involves divalent cations .

Focused Kinase Library Construction with Sulfur-Specific H-Bond Interactions

Incorporate 2-amino-5-(thiomorpholin-4-yl)benzoic acid into focused kinase inhibitor libraries where sulfur-mediated hydrogen bonding to the kinase hinge region or DFG motif is desired [1]. The softer, more polarizable sulfur H-bond acceptor in the thiomorpholine ring can engage methionine gatekeeper residues or cysteine residues in the active site differently than morpholine oxygen [2]. The carboxylic acid provides a convenient handle for amide coupling to diversity elements, while the 2-amino group can be exploited for urea or sulfonamide formation in a parallel synthesis format . This compound is the recommended choice over morpholine analogs when screening kinases with cysteine-rich active sites (e.g., EGFR, BTK, RSK family members).

Solid-Phase Peptide Synthesis (SPPS) and PROTAC Building Block Applications

Procure 2-amino-5-(thiomorpholin-4-yl)benzoic acid as a non-natural amino acid mimic for solid-phase peptide synthesis and PROTAC linker design [1]. The benzoic acid moiety provides a rigid aromatic spacer, while the thiomorpholine group offers a tertiary amine for post-synthetic modification or pH-dependent solubility tuning. The Fmoc-protected derivative (e.g., CAS 2243514-91-0) confirms the compound's compatibility with SPPS workflows [2]. When compared to 4-(thiomorpholin-4-ylmethyl)benzoic acid, the 2-amino-5-thiomorpholine regioisomer provides a more compact geometry suitable for retaining ligand-protein binding affinity in bifunctional degrader molecules .

Application
Selection Property
Validation Focus
AML differentiation screening
Reported differentiation-inducing activity
Phenotypic endpoint review; regioisomer comparator verification
GPAT-targeted probe development
Class-level GPAT inhibition scaffold; sulfur-tunable lipophilicity
Enzyme inhibition SAR; sulfoxide/sulfone logP tuning
Focused kinase library
Thiomorpholine sulfur-specific H-bond interactions
Cysteine-rich kinase selectivity review; hinge-region binding context
SPPS and PROTAC building block
Orthogonal functional handles; rigid aromatic spacer
Fmoc-compatibility and linker geometry validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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